p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

Overview

Description

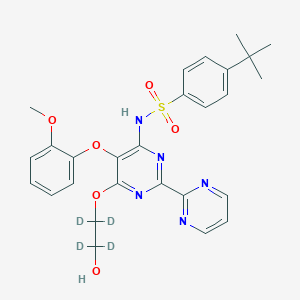

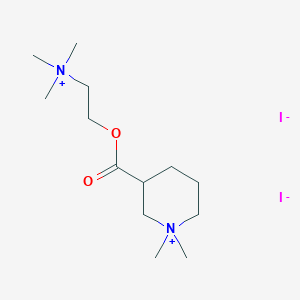

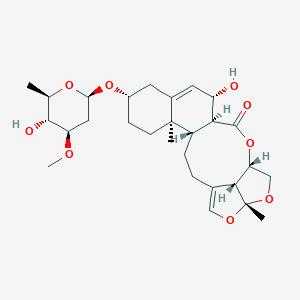

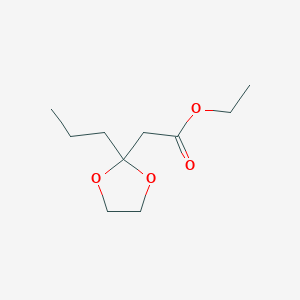

P-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is a substrate used for the rapid colorimetric assay of N-Acetyl-β-glucosaminidase . It has a molecular weight of 468.41 and a molecular formula of C20H24N2O11 .

Synthesis Analysis

The synthesis of p-nitrophenyl-2-acetamido-3,4,6-tri-O-acetyl-2-desoxy- β -D-glucopyranoside involves the treatment of the corresponding mono- and disaccharide chlorides with potassium or sodium p-nitrophenoxide in dimethylformamide .Scientific Research Applications

Glycosidase Assays

Specific Scientific Field

Biochemistry and enzymology

Summary

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside (pNP-GlcNAc) serves as a substrate for the rapid colorimetric assay of N-Acetyl-β-glucosaminidase (GlcNAcase). GlcNAcase is an enzyme involved in the hydrolysis of N-acetylglucosamine (GlcNAc) residues. By measuring the release of p-nitrophenol (pNP) upon enzymatic cleavage, researchers can quantify GlcNAcase activity.

Experimental Procedure

Results

Researchers obtain quantitative data on GlcNAcase activity, which can be expressed in units (e.g., µmol/min/mg protein). This assay is valuable for studying enzyme kinetics, screening inhibitors, and assessing disease-related changes in GlcNAcase activity .

Mechanistic Studies of β-Glucosidases

Specific Scientific Field

Enzymology and structural biology

Summary

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside is also used to investigate the intricacies of β-N-Acetylglucosaminidases . These enzymes play essential roles in glycan processing and degradation. Researchers employ pNP-GlcNAc as a substrate to explore the catalytic mechanisms, substrate specificity, and inhibition profiles of β-glucosidases.

Experimental Procedure

Results

Studies reveal critical details about the enzyme’s active site residues, substrate recognition, and potential drug targets. Researchers gain insights into the molecular basis of glycan metabolism and its relevance to health and disease .

Drug Development

Specific Scientific Field

Medicinal chemistry and drug discovery

Summary

Researchers explore pNP-GlcNAc as a potential lead compound for developing inhibitors of GlcNAcase. By designing analogs or modifications based on its structure, scientists aim to create novel drugs for treating conditions related to abnormal GlcNAcase activity, such as lysosomal storage disorders or cancer.

Experimental Procedure

Results

Successful drug candidates may emerge from this research, offering therapeutic options for GlcNAcase-related diseases .

properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGAARHTLJIRK-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)